B1578347 Cupiennin-1d

Cupiennin-1d

Cat. No.: B1578347
Attention: For research use only. Not for human or veterinary use.
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Description

Cupiennin-1d is a cytolytic peptide isolated from the venom of the wandering spider Cupiennius salei . It is a defined linear peptide composed of 35 amino acids with a molecular mass of approximately 3795.13 Da . As a member of the Cupiennin 1 family, it is characterized by a cationic α-helical structure, featuring a hydrophobic N-terminal region and a polar, positively charged C-terminus with a total charge of +8 under physiological conditions; its C-terminus is also amidated . The peptide exhibits a broad, membrane-destroying mechanism of action, permeabilizing bacterial, protozoan, and insect cell membranes . This activity is primarily determined by its hydrophobic N-terminus, while the polar C-terminus modulates its accumulation on negatively charged cell surfaces . This peptide possesses high bactericidal activity against both Gram-positive and Gram-negative bacteria, functioning at sub-micromolar concentrations . It also demonstrates significant insecticidal activity and cytolytic effects on human erythrocytes, though its hemolytic activity is notably lower than that of melittin . Furthermore, this compound shows promising antiprotozoal activity against pathogens such as Trypanosoma cruzi and malaria parasites . While not the most potent toxin in the spider's venom, it acts synergistically to enhance the overall effect of other venom components . The provided this compound is intended for research applications only. It is well-suited for studies in microbiology, parasitology, insect toxicology, and for investigating the mechanisms of antimicrobial and cytolytic peptides. This product is strictly labeled "For Research Use Only." It is not intended for use in humans, animals, or as a diagnostic or therapeutic agent.

Properties

bioactivity

Antibacterial

sequence

GFGSLFKFLAKKVAKTVAKQAAKQGAKYVANKHME

Origin of Product

United States

Structural Elucidation and Biophysical Characterization of Cupiennin 1d

Primary Structure Determination Methodologies

The determination of the primary structure of Cupiennin-1d, which consists of 35 amino acids, involved a combination of classic and modern analytical techniques. nih.govuniprot.org

Edman Degradation and Amino Acid Sequencing Approaches

The initial sequencing of the cupiennin family of peptides, including the closely related Cupiennin-1a, was accomplished using Edman degradation. nih.govscribd.com This method sequentially removes amino acid residues from the N-terminus of a peptide, which are then identified. scribd.com While the specific application of Edman degradation to this compound itself is not detailed as a standalone process in the available literature, it was a foundational technique for characterizing the Cupiennin 1 peptide family. nih.govwikipedia.org

Mass Spectrometric Measurements (e.g., Electrospray Ionization Mass Spectrometry, Comparative Tryptic Peptide Mapping)

The precise amino acid sequence of this compound was determined through a combination of sequence analysis and mass spectrometric techniques. nih.govwikipedia.org Specifically, comparative tryptic peptide mapping was employed. nih.govwikipedia.org This method involves breaking down the peptide into smaller fragments using the enzyme trypsin, and then analyzing the masses of these fragments using mass spectrometry. By comparing the resulting peptide map to that of a known sequence (like Cupiennin-1a), the variations in the amino acid sequence of this compound can be accurately identified. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is a common technique used for such analyses. nih.gov The molecular mass of this compound has been determined to be approximately 3797 Da. uniprot.org

Secondary and Tertiary Structural Features

This compound exhibits distinct secondary and tertiary structural characteristics that are crucial for its biological function.

α-Helical Conformation and Helicity Analysis

Conformational studies have revealed that cupiennins, including this compound, have a high potential to form an α-helical structure. nih.gov In membrane-mimicking environments, such as a mixture of trifluoroethanol and water, these peptides adopt a helical conformation. researchgate.net This α-helical structure is a key feature of many antimicrobial peptides and is directly related to their mechanism of action. mdpi.com Circular dichroism studies are often used to assess the helical content of peptides like cupiennins. nih.govresearchgate.net

Amphipathic Nature and Overall Cationic Character

This compound is characterized by its amphipathic nature, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. nih.govgoogle.com The N-terminal region of the peptide is predominantly hydrophobic, while the C-terminal region is composed of more polar and charged residues. nih.govnih.gov This amphipathic structure is essential for its interaction with and disruption of cell membranes. uniprot.orgmdpi.com

Characterization of the Helix-Hinge-Helix Motif

NMR studies on the related peptide Cupiennin-1a have revealed a helix-hinge-helix structural motif. researchgate.netscispace.com This structure consists of two helical regions connected by a more flexible hinge region, which can be induced by the presence of a glycine (B1666218) or proline residue. mdpi.com This motif is thought to be important for the peptide's ability to insert into and disrupt cell membranes. researchgate.netscispace.com While direct NMR studies on this compound are not explicitly detailed, the high sequence similarity to Cupiennin-1a suggests it likely adopts a similar and functionally important helix-hinge-helix structure. researchgate.net

Differential Roles of Hydrophobic N-terminal and Polar C-terminal Segments

The primary structure of this compound, like other cupiennins, is distinctly amphipathic, with a hydrophobic N-terminal region and a polar, charged C-terminal region. wikipedia.orgnih.gov This segregation of polarity is fundamental to its mechanism of action. Research involving this compound and its truncated analogs has demonstrated that the hydrophobic N-terminal segment contains the primary determinants of its structure and cytolytic activity. core.ac.uknih.gov This region is responsible for the peptide's ability to permeate and disrupt the integrity of cell membranes. acs.org

Significance of Cysteine Absence and Lack of Disulfide Bridges

A defining structural characteristic of the cupiennin family, including this compound, is the complete absence of cysteine residues in their amino acid sequence. wikipedia.org Consequently, these peptides are unable to form disulfide bridges, which are covalent bonds that often constrain the three-dimensional structure of other peptides and proteins. core.ac.uk

The lack of these internal cross-links means that this compound is a linear, conformationally flexible peptide. core.ac.uk This flexibility is crucial for its function. In aqueous solutions, the peptide is largely unstructured. researchgate.net However, upon encountering a membrane-mimicking environment, it undergoes a significant conformational change, adopting a more ordered, helical structure. nih.govresearchgate.net This transition from a random coil to an alpha-helical state is a key step in its membrane-disrupting activity. researchgate.net The absence of rigid disulfide bonds allows the peptide to adapt its conformation to different environments, a trait essential for its biological function.

Advanced Structural Analysis Techniques

A variety of sophisticated biophysical and computational methods have been employed to investigate the structure and conformational dynamics of cupiennins, providing detailed insights applicable to this compound.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in different environments. For cupiennins, CD studies reveal their high potential for forming α-helical structures. nih.gov In a simple aqueous buffer, a synthetic analog of this compound (designated this compound*) exhibits a low degree of helicity, indicating a predominantly random coil conformation. core.ac.uk

However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, the peptide undergoes a dramatic conformational shift. core.ac.uk CD spectra in these conditions show the characteristic double minima at approximately 208 and 222 nm, which is indicative of a high α-helical content. core.ac.uk The degree of helicity is influenced by the lipid composition of the vesicles, with a higher helical content observed in the presence of negatively charged lipids (POPG) compared to neutral lipids (POPC), highlighting the role of electrostatic interactions in promoting the active conformation. core.ac.uk

Table 1: Helicity of this compound in Various Environments Determined by CD Spectroscopy* Data sourced from Kuhn-Nentwig et al., 2002. core.ac.uk

Environment % Helicity (±5%)
Buffer (pH 7.2) 16
50% Trifluoroethanol (TFE) 67
POPC Vesicles 54
POPG Vesicles 69

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information of biomolecules in solution. nmims.edu While a specific NMR structure for this compound has not been individually published, the solution structure of the highly homologous peptide Cupiennin-1a has been determined in a membrane-mimicking solvent (TFE/water). nih.gov Given the high sequence identity, this structure serves as an excellent model for this compound. researchgate.net

The NMR analysis revealed that Cupiennin-1a adopts a distinct helix-hinge-helix structure. nih.gov This conformation consists of an amphipathic N-terminal helix and a polar C-terminal helix, connected by a flexible hinge region. acs.orgnih.gov This structural arrangement is thought to be functionally important, allowing the two helical segments to move independently for optimal interaction with and insertion into the lipid bilayer of target cells. nih.gov Further solid-state NMR studies on Cupiennin-1a have shown that it interacts differently with neutral and negatively charged lipid membranes, reinforcing the concept of a nuanced, environment-dependent mechanism of action. nih.gov

Computational Approaches: Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tudelft.nllidsen.com By numerically solving Newton's equations of motion, MD simulations provide a detailed, atomistic view of molecular behavior, offering insights into conformational changes, interactions, and thermodynamic properties. tudelft.nl For peptides like this compound, MD simulations are used to explore their conformational landscape and interactions with membranes, complementing experimental data from techniques like CD and NMR. acs.org

Standard MD simulations can sometimes be limited in their ability to sample all possible conformations of a flexible molecule, as they can get trapped in local energy minima. Hamiltonian Replica-Exchange Molecular Dynamics (HREMD) is an enhanced sampling technique designed to overcome this limitation. gromacs.orgarxiv.org In HREMD, multiple simultaneous simulations (replicas) of the system are run with slightly different energy functions (Hamiltonians), and the conformations are periodically exchanged between replicas. acs.orggromacs.org This process allows the system to more easily cross high energy barriers, leading to a more thorough exploration of the conformational space. acs.orgresearchgate.net

HREMD simulations have been applied to Cupiennin-1a to generate a detailed picture of its conformational ensemble under different pH conditions, which directly relates to its protonation (charge) state. acs.orgresearchgate.net The simulations, starting from the NMR-derived structure, showed that at a low pH of 3 (where the peptide is highly charged), it maintains a structured state with a high propensity for α-helices. researchgate.net Conversely, at a higher pH of 11 (a more neutral state), the peptide exhibits much greater conformational diversity, sampling a heterogeneous ensemble of both helix-hinge-helix and disordered structures. acs.orgresearchgate.net These computational findings underscore the importance of the peptide's charge state in stabilizing its active, helical structure and provide a dynamic model for how it recognizes and interacts with target membranes. researchgate.net

Simulation of Membrane-Facilitated Conformational Changes

The biological activity of this compound, like other peptides in its family, is intrinsically linked to its ability to interact with and disrupt cell membranes. This interaction induces significant conformational changes in the peptide, a process that has been investigated through simulation studies and analyses of synthetic analogs.

Research utilizing synthesized truncated analogs of this compound (referred to as this compound) has provided critical insights into the structural determinants of its activity. nih.gov These studies show that the hydrophobic N-terminal segment of the peptide is the primary driver for its structure and function. nih.govcore.ac.uk Circular Dichroism (CD) measurements on this compound and its analogs in the presence of model membranes, such as small unilamellar vesicles (SUVs), reveal a high potential for helix formation. core.ac.uknih.gov

While detailed molecular dynamics (MD) simulations specifically for this compound are not extensively published, comprehensive simulations have been performed on the highly similar Cupiennin-1a. These studies serve as a strong model for understanding the membrane-facilitated conformational changes of this compound due to the high sequence homology and shared biophysical characteristics within the Cupiennin-1 family. nih.govwikipedia.org Molecular dynamics simulations of Cupiennin-1a show that upon interaction with negatively charged model membranes (mimicking bacterial membranes), the peptide transitions from a disordered state in aqueous solution to a more ordered, helical structure. researchgate.netmdpi.com The peptide tends to align parallel to the membrane surface, with its charged lysine (B10760008) residues oriented towards the phosphate (B84403) heads of the lipids. mdpi.comacs.org This interaction is crucial for its membrane-disrupting activity. The hydrophobic N-terminus facilitates insertion into the lipid bilayer, while the charged C-terminus interacts with the membrane surface. core.ac.uk

Studies on truncated this compound* analogs confirm the importance of the N-terminal pentapeptide for biological effect and demonstrate that the peptide's affinity for neutral vesicles is low, indicating that electrostatic interactions are key for its accumulation at target cell surfaces. core.ac.uk

The following table summarizes the structural and activity characteristics of synthesized this compound* and its truncated analogs, illustrating the role of different peptide segments in membrane interaction.

PeptideDescriptionHelicity (%) in TFE/BufferHelicity (%) with POPC/POPG VesiclesKey Finding
Cupiennin 1d Full-length synthetic analog of this compound.6071The full peptide shows high helicity in membrane-mimicking environments, correlating with its high biological activity. core.ac.uk
Cupiennin 1dC C-terminus truncated (lacks 9 residues), reduced positive charge (+6).5764Reduced charge and slightly lower helicity lead to decreased activity, especially against Gram-positive bacteria, highlighting the role of the C-terminus in modulation. core.ac.uk
Cupiennin 1d*NC N- and C-terminus truncated (central region, residues 6-26).4718Significantly reduced helicity and low activity underscore the critical role of the hydrophobic N-terminus for membrane interaction and biological function. core.ac.uk

Data derived from studies on synthesized analogs of this compound. core.ac.uk

pH-Dependent Conformational Dynamics and Their Implications

While direct studies on this compound are limited, extensive Hamiltonian replica-exchange molecular dynamics (HREMD) simulations on Cupiennin-1a provide a detailed picture of these pH-dependent dynamics, which are considered representative for the family. acs.orgnih.gov These simulations reveal that at a low pH of 3 (corresponding to a highly charged state with protonated lysines), the peptide exhibits a high propensity for stable α-helical structures. researchgate.netnih.govresearchgate.net This structured, helical conformation is considered the active form, as it facilitates the recognition of and interaction with negatively charged membrane surfaces, a crucial first step for its lytic activity. acs.orgnih.gov

Conversely, at a high pH of 11 (representing a neutral, uncharged state), the peptide's conformational landscape is much more diverse and disordered. researchgate.netnih.gov The simulations show that in this state, Cupiennin-1a adopts a heterogeneous ensemble of structures, including helix-hinge-helix and disordered coil-like conformations. acs.orgresearchgate.net This disordered nature at high pH corresponds to an inactive state, where the peptide has minimal interaction with charged membrane surfaces. acs.org

These findings suggest a mechanism where the peptide exists in a less-structured equilibrium in neutral or high-pH environments. Upon encountering the acidic microenvironment near a bacterial membrane, the peptide becomes highly charged and adopts the stable helical conformation necessary for its antimicrobial action. acs.orggoogle.com The stabilization of the α-helices at low pH appears to be assisted by interactions between the protonated lysine residues and negatively charged ions in the environment, which mimic the function of negatively charged lipid headgroups in a membrane. acs.org

The implications of these pH-dependent dynamics are profound. They suggest that the activity of this compound can be modulated by the local environment, allowing it to be selectively active in specific conditions, such as the acidic environment of a bacterial infection or within the acidic phagolysosomes of immune cells. google.com

The table below summarizes the simulated conformational states of Cupiennin-1a at different pH values.

ConditionPeptide StateDominant Conformation(s)End-to-End DistanceImplication for Activity
pH 3 Charged (+8)High propensity for α-helices. acs.orgnih.govHighThe structured helical form is the active state, promoting recognition and interaction with negatively charged target membranes. acs.orgnih.gov
pH 11 NeutralDisordered, coil-like, helix-hinge-helix. acs.orgnih.govSpans low to highThe disordered, conformationally diverse state is considered inactive, with minimal affinity for membranes. acs.org

Data based on HREMD simulations of the closely related Cupiennin-1a. acs.orgnih.govresearchgate.net

Biosynthesis and Molecular Biology of Cupiennin Expression

Transcriptomic Analysis of Spider Venom Gland (e.g., 454- and Illumina Sequencing)

Modern transcriptomic techniques, particularly 454 and Illumina sequencing, have been instrumental in elucidating the diversity and expression of cupiennins in the venom glands of Cupiennius salei. researchgate.netnih.gov A comprehensive analysis combining these high-throughput sequencing methods has revealed the existence of four distinct transcript families that are responsible for generating a remarkable diversity of 179 linear peptides. researchgate.netnih.govnih.gov

Initial 454-sequencing of the C. salei venom gland transcriptome yielded 34,107 contigs. mdpi.com Of these, a significant portion, 38.2%, were identified as venom gland-specific peptides and proteins. mdpi.com When analyzed by normalized read counts (TPM), these venom-specific sequences accounted for 53% of all expressed sequences, highlighting their prominence in the venom gland's synthetic machinery. mdpi.com Subsequent analyses using both 454 and Illumina sequencing have provided a more in-depth view, particularly of the cupiennin family. researchgate.netnih.gov These studies have not only confirmed the sequences of previously identified cupiennins (Cupiennin 1a, 1b, 1c, and 1d) but have also uncovered numerous new family members. nih.gov For instance, additional members of the Cu 1 family (1e through 1r) were identified through these advanced sequencing efforts. nih.gov

The use of next-generation sequencing has drastically increased the number of reads, allowing for more comprehensive transcriptomic data and a better estimation of transcript abundance. semanticscholar.org This has been crucial for understanding the complex precursor structures from which cupiennins are derived. researchgate.net

Characterization of Complex Precursor Structures

Cupiennins are synthesized from complex precursor proteins that have a multi-domain architecture. researchgate.netnih.gov Unlike simple precursors that encode a single mature peptide, cupiennin precursors can be binary or complex, containing multiple mature peptide regions within a single polypeptide chain. researchgate.netnih.gov These precursors are characterized by a signal peptide, an anionic propeptide, and multiple cationic mature peptide sequences separated by anionic linker regions. researchgate.netnih.govfrontiersin.org

The mature cupiennin peptides, including Cupiennin-1d, are cationic and are arranged sequentially within the precursor. researchgate.netwikipedia.org For example, members of the Cu 1 family, which includes this compound, are composed of 35-36 amino acids and are highly cationic, with pIs ranging from 9.78 to 10.54. nih.govwikipedia.org These peptides exhibit an amphipathic α-helical structure, with a more hydrophobic N-terminal region and a C-terminus rich in polar and charged residues. wikipedia.org The arrangement of multiple, distinct mature peptides within a single precursor is a hallmark of cupiennin biosynthesis. researchgate.net

Separating the cationic mature peptide sequences are anionic linker regions. researchgate.netnih.gov These linkers are specific to each of the four transcript families. researchgate.net They are characterized by a high proportion of Glu and Asp residues, resulting in an anionic pI of around 4.08. researchgate.net Functionally, these linkers are flanked by specific protease recognition sites. An inverted processing quadruplet motif (iPQM) is located at the N-terminus of the linker, and a processing quadruplet motif (PQM) is at its C-terminus. researchgate.netnih.gov The PQM consists of an arginine (Arg) residue at position -1 relative to the cleavage site, with Glu residues typically at positions -2, -3, or -4. researchgate.netnih.gov The iPQM is a mirrored version, with an Arg at position +1 and Glu residues at the subsequent positions. researchgate.netnih.gov This arrangement allows for the precise excision of the mature peptides from the precursor by specific venom proteases. nih.gov The length of these linker sequences can range from 6 to 18 amino acid residues. nih.gov

Cationic Mature Peptide Sequences

Post-Translational Processing Mechanisms (e.g., C-terminal Amidation)

The maturation of this compound from its precursor involves several crucial post-translational modifications. After the signal peptide is removed, the precursor undergoes extensive proteolytic cleavage. mdpi.comnih.gov Specific proteases, such as venom serine proteases and carboxypeptidases, recognize the PQM and iPQM sites to release the individual mature peptides and linker regions. mdpi.commdpi.com

A key final step in the maturation of many cupiennins, including the Cu 1 family, is C-terminal amidation. nih.govnih.govconicet.gov.ar This process is indicated by the presence of a C-terminal glycine (B1666218) (Gly) residue in the translated peptide sequence. nih.govresearchgate.net An enzyme complex, peptidylglycine alpha-hydroxylating monooxygenase (PHM) and peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL), catalyzes this reaction, where the Gly residue serves as the amide donor, resulting in a C-terminally amidated mature peptide. mdpi.com This amidation is a common feature among many bioactive peptides and is believed to enhance their stability and activity. nih.gov

Gene Expression Patterns and Regulation within Cupiennius salei

Transcriptomic analysis provides significant insights into the gene expression patterns of cupiennins within C. salei. The high number of reads corresponding to cupiennin transcripts indicates a high level of gene expression in the venom glands. mdpi.com The existence of four distinct transcript families, each encoding multiple peptides, suggests a sophisticated regulatory mechanism to generate venom of a consistent yet complex composition. researchgate.netnih.gov The expression of these peptides is highly specific to the venom gland, a finding reinforced by comparative transcriptomic studies with other tissues like hemocytes. semanticscholar.org

While detailed studies on the specific regulatory elements (promoters, enhancers) controlling cupiennin gene expression are still emerging, the presence of multiple, highly expressed gene families points towards a system that has evolved to produce a diverse arsenal (B13267) of cytolytic peptides efficiently. The study of Wnt gene expression in C. salei provides a broader context for developmental gene regulation in this species, but specific regulators for venom components like this compound remain an active area of research. diva-portal.org The complex precursor structure itself, with multiple peptides encoded on a single transcript, represents a form of expression regulation, ensuring the coordinated production of a suite of related peptides. researchgate.net

Molecular Mechanism of Action of Cupiennin 1d

Hypothesized Membrane Interaction and Disruption Models

The lytic activity of Cupiennin-1d is a result of its ability to compromise the integrity of the cell membrane. This process is generally understood through established models for antimicrobial peptides (AMPs), which describe different modes of membrane permeabilization.

The interaction of antimicrobial peptides with lipid bilayers is typically explained by one of three primary models:

Barrel-Stave Model: In this model, peptide monomers first bind to the membrane surface, aggregate, and insert into the lipid core. nih.gov They orient themselves perpendicularly to the membrane plane, arranging like the staves of a barrel to form a transmembrane pore or channel. nih.govfarmaciajournal.com The hydrophobic surfaces of the peptides face outward, interacting with the lipid acyl chains, while their hydrophilic surfaces line the interior of the water-filled pore. farmaciajournal.commdpi.com

Toroidal Pore Model: Similar to the barrel-stave model, peptides bind to the membrane and form pores. However, in the toroidal model, the peptides, along with the head groups of the lipid molecules, bend and fold back on themselves to create a continuous curve, forming a "toroidal" pore. nih.govnih.gov A key distinction is that the peptide helices remain associated with the lipid head groups throughout the pore structure, meaning the pore is lined by both peptides and lipid head groups. nih.govmdpi.com This arrangement induces significant membrane curvature and is associated with rapid lipid translocation across the bilayer. nih.gov

Carpet Model: This model proposes a non-pore-forming mechanism. Peptides accumulate and bind parallel to the surface of the lipid bilayer, effectively coating it like a carpet. mdpi.com Once a critical threshold concentration is reached, the peptides disrupt the membrane's integrity, leading to its permeabilization or complete disintegration into micelle-like structures, similar to the action of a detergent. nih.govnih.govresearchgate.net

The immediate biological effects of this compound suggest a potent and rapid membrane-destroying mode of action. nih.gov While the precise mechanism is a subject of ongoing investigation, evidence points towards a mechanism that involves features of both the carpet and toroidal pore models. Some studies suggest that cupiennins employ a "carpet" mechanism, where they accumulate on the bacterial membrane until a critical concentration is reached, which then leads to membrane permeabilization and disintegration. researchgate.net

Other research, particularly on the closely related Cupiennin-1a, indicates that its cytolytic activity involves the formation of toroidal pores. acs.org In this scenario, the peptide first binds to the membrane surface, undergoes a conformational change to an amphipathic α-helix, and inserts into the bilayer, causing membrane disruption and lysis. uniprot.orgacs.orgmdpi.com This process ultimately leads to the leakage of intracellular contents and cell death.

Overview of Antimicrobial Peptide Membrane Activity Models (e.g., Barrel-Stave, Toroidal Pore, Carpet Models)

Specificity of Membrane Interaction and Lipid Preference

The efficacy and selectivity of this compound are heavily influenced by the composition of the target cell membrane, particularly the types of lipids present.

This compound demonstrates a marked preference for interacting with anionic lipid membranes over those composed of zwitterionic lipids. mdpi.com Zwitterionic lipids, such as phosphatidylethanolamine (B1630911) (POPE) and phosphatidylcholine (POPC), have no net charge on their head groups and are predominant in mammalian cell membranes. frontiersin.orggbiosciences.com Anionic lipids, like phosphatidylglycerol (POPG) and cardiolipin, carry a net negative charge and are abundant in bacterial membranes. frontiersin.org

Studies using model membrane vesicles have shown that cupiennins interact strongly with negatively charged POPG vesicles but show only weak affinity for neutral POPC vesicles. mdpi.comcore.ac.uk This preferential binding is a hallmark of many cationic antimicrobial peptides and is a primary basis for their selectivity towards bacterial cells over host cells. mdpi.com The interaction with neutral membranes appears to be driven more by hydrophobicity, requiring a deeper penetration of the peptide into the membrane's hydrophobic core. core.ac.uk

The initial and most critical step in the action of this compound is its electrostatic attraction to negatively charged cell surfaces. mdpi.comnih.gov As a highly cationic peptide with a net charge of +8, it is strongly drawn to the anionic phospholipids (B1166683) that characterize bacterial membranes. nih.govresearchgate.net This electrostatic interaction facilitates the accumulation of the peptide on the target membrane surface, a prerequisite for subsequent permeabilization. core.ac.uknih.gov Molecular dynamics simulations confirm that the positively charged lysine (B10760008) residues are crucial for recognizing and establishing favorable interactions with the negatively charged phosphate (B84403) head groups of the membrane lipids. acs.orgresearchgate.net The polar C-terminus of the peptide plays a significant role in modulating this accumulation at the cell surface. nih.govfu-berlin.de

Influence of Membrane Lipid Composition (e.g., Zwitterionic vs. Anionic Lipids)

Modulation of Cytolytic Activity by Peptide Structural Segments

The distinct structural regions of the this compound peptide have specialized roles that collectively determine its potent cytolytic activity. Research using synthesized, truncated analogs of the peptide has been instrumental in elucidating the function of its N-terminal and C-terminal segments. core.ac.uknih.gov

The hydrophobic N-terminal portion of the peptide is the primary determinant of its lytic activity and structure-forming potential. ebi.ac.uknih.govscielo.br This segment is responsible for inserting into the hydrophobic core of the lipid bilayer, which directly causes membrane disruption. ebi.ac.ukfu-berlin.de Studies have shown that deletion of the N-terminal pentapeptide results in a significant loss of biological activity, underscoring its critical role. core.ac.uk

Table 1: Effect of Truncated this compound Analogs on Biological Activity*

PeptideSequence ModificationNet ChargeHemolytic Activity (HC50, µM)Antibacterial Activity (MIC, µM vs. E. coli)
Cupiennin 1a Reference Peptide+8400.5
Cupiennin 1d Gln at C-terminus+8500.5
Cupiennin 1dC C-terminal deletion (9 residues)+6802.0
Cupiennin 1d*NC N-terminal deletion (5 residues)+8>20032.0
Data synthesized from findings reported in Kuhn-Nentwig et al., 2002. core.ac.uknih.gov

Role of the Hydrophobic N-terminal Segment in Membrane Insertion

The primary driver of this compound's cytolytic activity resides in its hydrophobic N-terminal segment. bbk.ac.uk Research based on synthetic and truncated analogs of this compound has definitively shown that this region is the major determinant of the peptide's structure and its ability to compromise cell membranes. acs.orgbbk.ac.uk This segment facilitates the insertion of the peptide into the lipid bilayer of target cells, leading to membrane disruption and subsequent cell death. researchgate.net

The importance of the N-terminus is highlighted by studies on a truncated analog, Cupiennin 1d*NC, which lacks the first five N-terminal amino acids (GFGSL) as well as a C-terminal portion. acs.org This dual-truncated peptide exhibits a drastic reduction in biological activity against both bacteria and eukaryotic cells, underscoring the critical function of the N-terminal pentapeptide for its lytic capabilities. acs.org The correlation between the presence of this hydrophobic segment and the peptide's potent antimicrobial and hemolytic effects confirms that it includes the major determinants of activity. bbk.ac.uk

Biophysical analyses, such as circular dichroism spectroscopy, reveal that the N-terminal domain is essential for the peptide to adopt its functional α-helical structure in a membrane-like environment. acs.org The helicity, mean hydrophobicity (), and hydrophobic moment (µH), all crucial parameters for membrane interaction, are significantly influenced by the composition of the N-terminus. acs.org As shown in the table below, the full-length Cupiennin 1d* possesses a high degree of helicity in a membrane-mimicking solvent (TFE), which is critical for its function. acs.org The diminished activity of N-terminally truncated analogs directly correlates with altered structural properties, confirming the indispensable role of this hydrophobic segment in membrane insertion and lysis. acs.orgbbk.ac.uk

PeptideSequenceNet ChargeMean Hydrophobicity (<H>)Hydrophobic Moment (µH)Helicity in 50% TFE (%)
Cupiennin 1dGFGSLFKFLAKKVAKTVAKQAAKQGAKYVANKHMQ+8-0.030.5173
Cupiennin 1dCGFGSLFKFLAKKVAKTVAKQAAKQGAKYV+6-0.020.5069
Cupiennin 1d*NCFKFLAKKVAKTVAKQAAKQGAKYV+6-0.120.5270

C-terminal Modulation of Peptide Accumulation at Cell Surfaces

The surfaces of bacterial cells and, to a lesser extent, human red blood cells, are typically anionic. The positively charged C-terminus of this compound is attracted to these surfaces, effectively increasing the local concentration of the peptide at the site of action. acs.orgbbk.ac.uk This initial electrostatic binding is a critical first step that facilitates the subsequent insertion of the hydrophobic N-terminus into the membrane.

Evidence for this function comes from comparative studies of Cupiennin 1d* and its C-terminally truncated analog, Cupiennin 1d*C, which lacks the final eight residues. acs.org This truncation reduces the peptide's net positive charge from +8 to +6. acs.org While the hemolytic activity against human red blood cells is only moderately affected, the antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis is reduced by more than tenfold. acs.org This suggests that the higher positive charge of the full-length peptide is a key factor in its potent effect against bacteria, whose membranes are rich in negatively charged components. acs.org The impaired binding due to the reduction in charge is a likely explanation for this decreased activity, highlighting the C-terminus's role in promoting peptide accumulation on the target cell surface. acs.org

PeptideMIC (µM) vs Gram-positive BacteriaMIC (µM) vs Gram-negative BacteriaHemolytic Activity HC₅₀ (µM)
S. aureusE. faecalisE. coliP. aeruginosaHuman RBCs
Cupiennin 1d0.5-11-20.25-0.52-440
Cupiennin 1dC8-1616-320.5-14-860
Cupiennin 1d*NC>64>6416-32>64>128

Biological Activities and Cellular Targets of Cupiennin 1d

Broad-Spectrum Antimicrobial Activities

Cupiennin-1d demonstrates significant efficacy against a wide array of bacteria, encompassing both Gram-positive and Gram-negative strains. wikipedia.orgresearchgate.net Its mode of action is believed to be the destruction of the bacterial cell membrane. nih.gov The peptide's potent, submicromolar activity highlights its potential as a broad-spectrum antimicrobial agent. nih.gov

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis)

This compound is active against several Gram-positive bacteria. cpu-bioinfor.org Peptides belonging to the cupiennin group, including 1d, are known to act against Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis through cytolytic mechanisms. frontiersin.org Research has confirmed its growth-inhibiting effects on these types of bacteria. nih.gov

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The compound has also proven effective against Gram-negative bacterial strains. wikipedia.orgresearchgate.net Specific studies have documented the antimicrobial activity of this compound against Escherichia coli and Pseudomonas aeruginosa. cpu-bioinfor.orgfrontiersin.org This activity is linked to the peptide's ability to form structures that can efficiently penetrate and disrupt the bacterial membrane. scispace.com

Determination of Minimal Inhibitory Concentrations (MICs)

The potency of this compound's antimicrobial effect is quantified by its Minimal Inhibitory Concentration (MIC), which represents the lowest concentration of the substance that prevents visible growth of a microorganism. Assays have established specific MIC values for this compound against various bacterial strains, demonstrating its activity in the submicromolar to low micromolar range. nih.govcpu-bioinfor.org

Bacterial StrainTypeMinimal Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 29213)Gram-Positive0.63-1.25 µM cpu-bioinfor.org
Enterococcus faecalis (ATCC 29212)Gram-Positive1.25-2.50 µM cpu-bioinfor.org
Escherichia coli (ATCC 25922)Gram-Negative0.08-0.16 µM cpu-bioinfor.org
Pseudomonas aeruginosa (ATCC 27853)Gram-Negative0.16-0.31 µM cpu-bioinfor.org

Insecticidal Activity

In addition to its antimicrobial properties, this compound also displays pronounced insecticidal activity. nih.govcpu-bioinfor.org This effect is consistent with its membrane-destroying mode of action, which is effective against eukaryotic cells as well as prokaryotic ones. nih.gov

Efficacy in Model Organisms (e.g., Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, has been utilized as a model organism to study the insecticidal effects of this compound. nih.govscielo.br Research confirms that the peptide has a demonstrable and potent insecticidal effect on these flies. nih.gov The activity is correlated with the peptide's structural properties, particularly the hydrophobic N-terminal segment, which is a key determinant of its lytic function. nih.gov

Determination of Lethal Dose (LD50) Values

The toxicity of this compound to insects has been quantified through the determination of the median lethal dose (LD50). For Drosophila melanogaster, the LD50 has been established, providing a precise measure of its insecticidal potency.

OrganismLethal Dose (LD50)
Drosophila melanogaster6.4 pmol/mg cpu-bioinfor.org

Antiprotozoal Activities (e.g., against Trypanosoma cruzi and Malarial Parasites)

This compound, a peptide from the venom of the spider Cupiennius salei, has demonstrated notable antiprotozoal capabilities. wikipedia.org Research has highlighted its activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, and against malarial parasites of the genus Plasmodium. wikipedia.orgfrontiersin.org The underlying mechanism of this activity is believed to be its cytolytic nature, which involves the destruction of the parasites' cell membranes. nih.gov This broad-spectrum antimicrobial action positions this compound as a compound of interest in the search for new treatments for these significant parasitic diseases. rjpbr.comnih.govnih.gov

Cytolytic Effects on Eukaryotic Cells (Excluding Human Clinical Data)

The primary mode of action for this compound is its ability to disrupt cell membranes, a characteristic that extends to various eukaryotic cells. nih.govnih.gov This cytolytic effect is a key feature of its biological profile.

Lytic Activity on Human Erythrocytes (Hemolytic Activity)

This compound exhibits hemolytic activity, meaning it can lyse human red blood cells (erythrocytes). wikipedia.orgnih.gov Studies have shown that peptides in the Cupiennin 1 family have a cytolytic effect on human erythrocytes at concentrations between 14.5 and 24.4 µM. wikipedia.org The lytic effect of this compound on human red blood cells is reported to be 8 to 14 times lower than that of melittin, a highly hemolytic peptide from bee venom. nih.gov The lytic activity is dependent on the hydrophobic N-terminal region of the peptide. nih.gov

Cytotoxicity towards Specific Eukaryotic Cell Lines (e.g., Leukemic Cell Lines, Tumor Cell Lines in in vitro or model organism studies)

In addition to its effect on erythrocytes, this compound and its analogs have shown cytotoxic activity against various cancer cell lines in laboratory studies. Research on the related peptide, Cupiennin-1a, has demonstrated activity against different human leukemic cell lines and HeLa cells in vitro. frontiersin.org Further studies on Cupiennin-1a also revealed its ability to act against breast adenocarcinoma cell lines, including MCF-7 and the drug-resistant MDA-MB-231 line, even at low concentrations. frontiersin.orgnih.govnih.gov This suggests a potential for these peptides in anticancer research, although the mechanism is likely tied to their general membrane-disrupting properties. frontiersin.orgscirp.org

Table 1: In Vitro Cytotoxicity of Cupiennin-1a Against Human Cancer Cell Lines

Cell LineCancer TypeObserved EffectReference
VariousHuman LeukemiaCytotoxic activity frontiersin.org
HeLaCervical CancerCell eradication frontiersin.org
MCF-7Breast AdenocarcinomaAntitumor activity, with cell viability below 50% even at low concentrations. frontiersin.orgnih.gov
MDA-MB-231Breast Adenocarcinoma (drug-resistant)Antitumor activity, even at low concentrations. frontiersin.orgnih.gov

Enzyme Modulation and Synergistic Biological Functions

Inhibition of Neuronal Nitric Oxide Synthase (nNOS) Activity

The related peptide, Cupiennin-1a, has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS). nih.govresearchgate.net It achieves this inhibition at an IC50 concentration of 1.3 ± 0.3 µM. nih.gov The mechanism behind this is the complexation of Cupiennin-1a with the regulatory protein calmodulin, which is essential for nNOS activity. nih.gov This was the first instance of a spider venom component being reported to inhibit nNOS. nih.gov Other antimicrobial peptides have also been shown to inhibit nitric oxide formation. researchgate.net

Synergistic Enhancement of Other Venom Components (e.g., Neurotoxins)

While not highly toxic on their own, Cupiennins play a crucial role in enhancing the efficacy of other, more potent components of the C. salei venom. wikipedia.org Specifically, Cupiennin-1a has been shown to synergistically increase the insecticidal activity of neurotoxins such as CSTX-1, CSTX-9, and CSTX-13 by up to 65%. biologists.com This enhancement is a vital part of the spider's envenomation strategy. biologists.com The proposed mechanism for this synergy is that the cytolytic action of the Cupiennins disrupts cell membranes, which may facilitate the entry of neurotoxins to their intracellular targets. frontiersin.org

Structure Activity Relationship Sar and Analog Design

Correlative Studies between Structural Properties and Biological Effects

The potent biological effects of Cupiennin-1d, including its antimicrobial, hemolytic, and insecticidal activities, are attributed to its membrane-disrupting mode of action. nih.govuniprot.orgcolab.ws Conformational studies indicate that Cupiennin peptides have a high potential to form α-helical structures, particularly in membrane-mimicking environments. nih.govnih.gov This amphipathic helix allows the peptide to interact with and insert into the lipid bilayers of cell membranes, leading to permeabilization and cell lysis. uniprot.orgacs.org

The structure is composed of two key segments:

The Hydrophobic N-terminus: This region is the primary driver of the peptide's lytic activity. Its hydrophobicity facilitates insertion into the nonpolar core of the cell membrane. acs.orgnih.gov

The Polar C-terminus: Rich in charged residues, this segment is thought to modulate the peptide's interaction with cell surfaces through electrostatic forces, guiding it toward negatively charged bacterial membranes. acs.orgnih.gov

Rational Design and De Novo Synthesis of this compound Analogs

The high cytolytic activity of Cupiennin peptides against a broad range of cells, including mammalian cells, has prompted research into designing synthetic analogs with improved specificity and reduced non-target toxicity. nih.govfrontiersin.org Most of this research has focused on the more abundant Cupiennin-1a, but the high sequence homology allows for relevant inferences to be drawn for this compound. researchgate.net

To probe the functional roles of different peptide regions, truncated analogs of this compound have been synthesized and studied. Research involving the synthesis of three truncated this compound analogs confirmed that the hydrophobic N-terminal segment contains the principal determinants of both structure and activity. nih.gov The biological activities of these analogs, including their effects on bacteria, human red blood cells, and insects, directly correlated with the properties of this N-terminal region. nih.gov

Conversely, the polar C-terminus appears to play a modulatory role. nih.gov While not essential for the peptide's amphipathic secondary structure, it influences the accumulation of the peptide at negatively charged cell surfaces via electrostatic interactions. nih.gov Studies on Cupiennin-1a analogs where parts of the C-terminus were excluded resulted in smaller peptides of 18 or 19 amino acids, which formed the basis for further modifications. nih.gov C-terminal amidation, a feature of the natural peptide, is known to neutralize the negative charge of the terminal carboxyl group, which can prevent enzymatic degradation and enhance biological activity. nih.gov

Amino acid substitution is a key strategy for fine-tuning the activity of antimicrobial peptides. In studies of Cupiennin-1a analogs, strategic substitutions have been shown to significantly alter the balance between desired antimicrobial effects and undesired hemolytic activity. frontiersin.org

For instance, substituting two N-terminal phenylalanine residues in Cupiennin-1a with alanine (B10760859) resulted in reduced insecticidal and cytolytic activity. acs.org A more dramatic effect was observed when these residues were replaced with lysine (B10760008); this modification sharply decreased its bactericidal activity and completely abolished its hemolytic activity at the tested concentrations. acs.org These findings underscore the critical role of N-terminal hydrophobicity in the peptide's lytic function.

The following table summarizes the antimicrobial activity of Cupiennin-1a and several of its rationally designed analogs against various bacterial and fungal strains.

PeptideS. aureus (ATCC25923) MIC (μM)S. aureus (MRSA) MIC (μM)E. coli (ATCC25922) MIC (μM)P. aeruginosa (ATCC27853) MIC (μM)C. albicans (ATCC10231) MIC (μM)
Cu-1a1.563.126.256.256.25
R1a1.561.561.561.5612.5
R2b1.561.561.561.56>50
R6b1.561.561.561.56>50
R8b1.561.561.561.56>50
R10b0.780.781.561.56>50

Data sourced from a study on Cupiennin-1a and its analogs. frontiersin.org

A primary goal in designing Cupiennin analogs is to decouple the potent antimicrobial activity from the high cytotoxicity toward mammalian cells. nih.govfrontiersin.org The high cytotoxicity of the parent peptide, Cupiennin-1a, makes it unsuitable as a therapeutic agent. nih.gov

Rational design strategies have successfully generated analogs with a significantly improved therapeutic index. By reducing the peptide's size and making specific amino acid substitutions, researchers created a series of analogs (R1a, R1b, R2b, R3b, R6b, R8b, and R10b) based on the Cupiennin-1a sequence. frontiersin.org Cytotoxicity tests revealed a marked decrease in the cytotoxic effect of these analogs on healthy mammalian cells compared to the original peptide. nih.govfrontiersin.org Despite this reduced cytotoxicity, the analogs retained potent antimicrobial activity against several bacterial and fungal strains. frontiersin.org Furthermore, these analogs demonstrated significant antitumor activity against breast adenocarcinoma cell lines, indicating that rational design can yield molecules with novel and desirable biological activities. nih.govfrontiersin.org

Impact of Amino Acid Substitutions on Antimicrobial and Cytolytic Potency

Influence of Amino Acid Chirality (L- vs. D-Amino Acid Synthesis) on Stability and Activity

The vast majority of naturally occurring amino acids in proteins and peptides are in the L-conformation. biopharmaspec.com However, substituting these L-amino acids with their D-enantiomers is a powerful strategy in peptide design to enhance stability and modulate activity. Peptides composed of D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acid substrates. biopharmaspec.com This increased stability can lead to a longer half-life in biological systems. biopharmaspec.commdpi.com

While specific studies on the synthesis of this compound with D-amino acids were not found, research on other antimicrobial and antitumor peptides provides valuable insights. The introduction of D-amino acids can enhance peptide stability in the presence of serum. mdpi.comnih.gov For example, a D-amino acid variant of the antitumor peptide RDP215 showed increased stability and sustained activity compared to its L-amino acid counterpart. mdpi.com

Comparative Analysis with Other Antimicrobial Peptides

Comparison with Other Spider Venom Peptides (e.g., Lycotoxins, Oxyopinins, Latarcins, CSTX Peptides)

Spider venoms are a rich source of bioactive peptides, including numerous AMPs with distinct structural and functional properties. Cupiennin-1d shares some common features with other spider-derived AMPs but also exhibits key differences.

Lycotoxins: Isolated from the venom of wolf spiders like Lycosa carolinensis, lycotoxins were among the first spider AMPs to be characterized. nih.gov Like this compound, they are cationic, α-helical peptides. nih.govresearchgate.net However, lycotoxins are generally shorter peptides. For instance, Lycotoxin-1 is a 25-residue peptide, whereas this compound consists of 35 amino acids. nih.govnih.gov Both peptide families are proposed to play a dual role in predation and defense against microbial infections. nih.gov

Oxyopinins: These are large, linear cationic amphipathic peptides found in the venom of wolf spiders such as Oxyopes kitabensis. nih.gov They are among the largest linear AMPs from spiders, with some members having up to 48 amino acid residues. nih.gov Like cupiennins, they adopt helical conformations and possess broad-spectrum antimicrobial and cytolytic properties. nih.govmdpi.com A notable difference is that some oxyopinins, like Oxt 4a, contain a disulfide bond, which is absent in this compound. nih.gov

Latarcins: Discovered in the venom of the spider Lachesana tarabaevi, latarcins are a diverse family of cytolytic peptides. scielo.brscielo.br They share the α-helical structure and cationic nature with this compound and exhibit lytic activity against bacteria and other cells. scielo.brresearchgate.net Structurally, some latarcins feature a distinct helix-hinge-helix motif, a characteristic also observed in Cupiennin-1a, a close relative of 1d. nih.govsfasu.edu This structural feature is crucial for their membrane-disrupting activity. nih.gov Both latarcins and cupiennins are active in the sub-micromolar range against bacteria with low cytotoxicity. researchgate.net

CSTX Peptides: The venom of Cupiennius salei also contains another class of peptides known as CSTX neurotoxins. mdpi.com Unlike the linear, membrane-acting cupiennins, CSTX peptides are neurotoxic and are characterized by a cystine knot structure, a motif defined by multiple disulfide bridges. mdpi.com This structural difference dictates their distinct mode of action, with CSTX peptides targeting ion channels rather than causing general membrane disruption. mdpi.com

Peptide FamilySource Spider (Example)Typical Length (Amino Acids)Key Structural FeaturePrimary Mode of Action
CupienninsCupiennius salei35Linear, α-helical, high positive charge (+8)Membrane disruption
LycotoxinsLycosa carolinensis~25α-helicalMembrane disruption
OxyopininsOxyopes kitabensis37-48Large, linear, α-helical (some with disulfide bonds)Membrane disruption
LatarcinsLachesana tarabaeviVariableα-helical, some with helix-hinge-helix motifMembrane disruption
CSTX PeptidesCupiennius saleiVariableCystine knot (disulfide-rich)Neurotoxic (ion channel modulation)

Similarities and Differences with Antimicrobial Peptides from Other Arthropods (e.g., Scorpions, Insects)

The production of AMPs is a conserved defense strategy among arthropods. Comparing this compound to AMPs from scorpions and insects reveals common evolutionary themes and divergences.

Scorpion Peptides: Scorpion venoms and hemolymph contain a variety of AMPs. Similar to this compound, many scorpion AMPs are cationic and helical. nih.gov However, scorpions employ two distinct helical models: some are rich in lysine (B10760008) like cupiennins, while others are rich in phenylalanine and glycine (B1666218). nih.gov Furthermore, scorpions produce AMPs with disulfide bridges, such as scorpion defensins, which share structural similarities with insect defensins and scorpion neurotoxins. nih.gov This contrasts with the linear, cysteine-free structure of this compound.

Insect Peptides: Insects produce a well-studied arsenal (B13267) of AMPs, including Cecropins and Defensins.

Cecropins: These were the first α-helical AMPs discovered. Like this compound, they are linear, cationic, and adopt an amphipathic α-helical structure, often with a hinge region. onlinescientificresearch.com They act by forming pores in bacterial membranes.

Defensins: Unlike the linear cupiennins, insect defensins are characterized by a cysteine-stabilized α-helix/β-sheet (CS-αβ) motif, where disulfide bonds are crucial for their structural integrity and function.

In essence, while the fundamental properties of cationicity and amphipathicity are shared between this compound and many other arthropod AMPs, the structural strategies—linear α-helix versus disulfide-bonded structures—represent a key divergence. nih.gov

General Characteristics and Classification of Cationic α-Helical Antimicrobial Peptides

This compound is a member of the cationic α-helical class of AMPs, one of the largest and most studied groups. portlandpress.comfrontiersin.org These peptides share a set of defining physicochemical characteristics that govern their biological function. scispace.comnih.gov

Methodological Advancements in Cupiennin Research

Advanced Chromatographic Purification Techniques for Venom Peptides

The isolation of specific peptides like Cupiennin-1d from the complex venom mixture, which contains hundreds of individual components, is a significant challenge. nih.govwikipedia.org Early and ongoing research on C. salei venom has employed a multi-step purification strategy, heavily reliant on advanced chromatographic techniques. nih.govnih.gov The process typically involves a combination of methods that separate molecules based on different physical properties such as size, charge, and hydrophobicity. nih.govnih.gov

A common purification protocol begins with size-exclusion chromatography (SEC) to generate a preliminary separation of the crude venom into fractions based on molecular weight. plos.orgpnas.org This step effectively separates large proteins and enzymes from smaller peptides like the cupiennins. Following SEC, fractions containing peptides in the correct molecular range (3-4 kDa) undergo further separation. researchgate.net

Ion-exchange chromatography (IEX) , particularly cation-exchange, is a crucial next step. nih.govplos.org Since cupiennins are highly cationic (positively charged), this technique efficiently isolates them from neutral or anionic molecules. nih.gov The final and most critical step for achieving purity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govpnas.org This high-resolution technique separates peptides based on their hydrophobicity. By using columns with C8 or C18 stationary phases and a gradient of an organic solvent like acetonitrile, researchers can isolate individual cupiennin peptides, including the low-abundance this compound, to homogeneity. nih.govnih.govpnas.org The development of these multi-dimensional chromatographic strategies has been indispensable for obtaining the pure peptide samples necessary for subsequent structural and functional analysis. nih.gov

Table 1: Typical Chromatographic Purification Scheme for C. salei Venom Peptides
StepTechniquePrinciple of SeparationPurpose in this compound Isolation
1Size-Exclusion Chromatography (SEC)Molecular size and shapeInitial fractionation of crude venom; separates large proteins from smaller peptides. plos.org
2Cation-Exchange Chromatography (IEX)Net positive chargeSelectively binds and purifies highly cationic peptides like cupiennins. plos.orgpnas.org
3Reversed-Phase HPLC (RP-HPLC)HydrophobicityHigh-resolution final purification to isolate individual cupiennin peptides (e.g., 1a, 1d) from each other. nih.gov

Application of Modern Spectroscopic and Spectrometric Techniques for Characterization

Once purified, determining the precise chemical structure of this compound requires a suite of modern analytical methods. The primary structure, or amino acid sequence, was initially approached using classical protein chemistry combined with modern spectrometry.

Edman degradation was employed to determine the N-terminal amino acid sequence of the most abundant peptide, Cupiennin-1a. nih.gov For less abundant peptides like this compound, a combination of sequence analysis and mass spectrometry was used. nih.govwikipedia.org Specifically, comparative tryptic peptide mapping coupled with techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) allowed for the precise determination of its molecular mass (3795.13 Da) and confirmed its amino acid sequence by comparing it to the more abundant Cupiennin-1a. wikipedia.orgcore.ac.uk Mass spectrometry is essential for confirming the peptide's purity and identifying any post-translational modifications, such as the C-terminal amidation found in the cupiennin family. nih.govnih.gov

To understand how this compound functions, its secondary structure (how the peptide chain folds in space) must be elucidated. Circular Dichroism (CD) spectroscopy is a key technique for this purpose. nih.gov CD studies have shown that cupiennins, including synthetic analogs of this compound, have a high potential to form an α-helical structure, particularly in membrane-mimicking environments. nih.govcore.ac.uk This amphipathic helical structure is believed to be crucial for its ability to disrupt cell membranes. ingentaconnect.com

Table 2: Spectroscopic and Spectrometric Methods for this compound Characterization
TechniqueType of Information GainedKey Finding for this compound/Family
Edman DegradationN-terminal amino acid sequenceUsed to sequence the primary structure of the highly homologous Cupiennin-1a. nih.govwikipedia.org
Mass Spectrometry (ESI-MS)Precise molecular weight and sequence confirmationConfirmed the molecular mass of this compound (3795.13 Da) and its sequence via peptide mapping. wikipedia.orgcore.ac.uk
Circular Dichroism (CD) SpectroscopySecondary structure (e.g., α-helix content)Demonstrated a high α-helix forming potential in membrane-like environments, which is key to its function. nih.govnih.gov

Development and Refinement of Bioassay Systems for In vitro and Ex vivo Activity Assessment

Characterizing the biological activity of this compound has led to the application and refinement of various bioassay systems. These assays are designed to quantify the peptide's effects on different cell types.

In vitro Antimicrobial Activity: The antibacterial properties of cupiennins are assessed using microtiter broth dilution assays. core.ac.uk In this system, bacterial cultures are exposed to serial dilutions of the peptide to determine the Minimal Inhibitory Concentration (MIC) —the lowest concentration that prevents visible bacterial growth. researchgate.net These assays have shown that this compound is active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in the submicromolar to low micromolar range. nih.govresearchgate.net

In vitro Hemolytic Activity: To assess cytolytic activity against eukaryotic cells, a hemolytic assay is used. scielo.br This involves incubating the peptide with a suspension of fresh human red blood cells. nih.gov The amount of hemoglobin released, measured spectrophotometrically, indicates the degree of cell lysis. These assays revealed that while this compound is hemolytic, its activity is significantly lower than that of highly lytic peptides like melittin. nih.gov

Ex vivo Insecticidal Activity: The effect of this compound on its natural prey is evaluated through insecticidal bioassays. nih.gov In these experiments, the peptide is injected into insects, such as fruit flies (Drosophila melanogaster), to determine its toxicity. nih.gov Research on synthetic analogs of this compound has demonstrated a direct correlation between the peptide's structure, particularly its hydrophobic N-terminus, and its insecticidal effect. nih.gov

These refined bioassay systems, often performed in 96-well plate formats for high-throughput screening, have been crucial for establishing structure-activity relationships, showing how modifications to the peptide's sequence impact its various biological functions. nih.govfrontiersin.org

Table 3: Bioassay Systems for Assessing this compound Activity
Assay TypeModel SystemParameter MeasuredFinding for this compound/Analogs
Antimicrobial AssayBacterial cultures (E. coli, S. aureus)Minimal Inhibitory Concentration (MIC)Active against Gram-positive and Gram-negative bacteria at low micromolar concentrations. nih.govresearchgate.net
Hemolytic AssayHuman red blood cellsCell lysis (hemoglobin release)Exhibits moderate hemolytic activity. nih.govnih.gov
Insecticidal AssayFruit flies (Drosophila melanogaster)Toxicity / ParalysisPossesses pronounced insecticidal activity. nih.govnih.gov

Integration of Transcriptomic and Proteomic Approaches for Comprehensive Venom Component Identification

More recently, the field of toxinology has been revolutionized by "omics" technologies. The integrated use of transcriptomics (studying all gene transcripts) and proteomics (studying all proteins) provides a comprehensive and unbiased view of venom composition. mdpi.com This approach, often termed "venomics," has been applied to C. salei. nih.govscielo.br

By sequencing the transcriptome of the spider's venom gland, researchers can create a complete library of all toxin-encoding gene transcripts. mdpi.comresearchgate.net This powerful technique allows for the identification of not only the most abundant toxins but also minor components like this compound, which might be missed or difficult to isolate using traditional activity-guided purification alone. nih.gov Transcriptomics provides the genetic blueprint for these peptides, revealing information about their precursor forms and post-translational processing signals. nih.gov

Proteomic analysis, using high-resolution mass spectrometry, complements the transcriptomic data by confirming which of the transcribed peptides are actually present in the secreted venom. scielo.br This dual approach gives a holistic view of the venom, confirming the expression of 81 neurotoxin transcripts from 13 different peptide families in C. salei venom. mdpi.comnih.gov The application of venomics has been a significant methodological advancement, shifting the paradigm from a slow, one-molecule-at-a-time approach to a rapid, system-wide analysis of the entire venom arsenal (B13267). embrapa.br

Evolutionary and Ecological Significance

Role of Cupiennins in Spider Predation, Defense Mechanisms, and Venom Gland Protection

The venom of the spider Cupiennius salei is a sophisticated chemical arsenal (B13267) evolved for predation and defense. scispace.comresearchgate.net Within this complex mixture, peptides of the cupiennin 1 family, including Cupiennin-1d, perform a multifaceted role that extends beyond simple toxicity. scispace.com Their function is integral to the spider's hunting success and physiological maintenance.

A primary role of cupiennins in predation is to act as synergistic enhancers of the venom's neurotoxic components. biologists.com While neurotoxins like those in the CSTX family are the principal agents of paralysis, cupiennins significantly potentiate their effects. scispace.compnas.org For instance, research on the closely related Cupiennin-1a has demonstrated that it can increase the insecticidal activity of neurotoxins such as CSTX-1 and CSTX-9 by up to 65%. scispace.combiologists.com This synergistic action allows for a more rapid and effective subjugation of prey, which is critical for a wandering hunter that cannot rely on a web to restrain its victims. pnas.org It is proposed that these cytolytic peptides facilitate the movement and access of neurotoxins to their target sites within the prey organism. nih.gov This enhancement means the spider can immobilize prey more efficiently, optimizing the use of its metabolically costly venom. scispace.comresearchgate.net

In addition to their offensive capabilities, cupiennins serve a crucial defensive function. The venom is not only used for hunting but also to deter predators. mdpi.com The cytolytic, or cell-destroying, properties of cupiennins contribute to the pain and tissue damage associated with envenomation, serving as a powerful deterrent against potential attackers. researchgate.netresearchgate.net

Furthermore, a vital hypothesized role for these antimicrobial peptides (AMPs) is the protection of the venom gland itself. nih.govresearchgate.net The venom apparatus, including the glands and ducts, is a protein-rich environment susceptible to microbial colonization. biologists.com Cupiennins, with their potent, broad-spectrum antimicrobial activity, are believed to maintain the sterility of the venom and the gland, preventing infections from pathogens that could be introduced from prey or the environment. scispace.combiologists.commdpi.com This protective function ensures the integrity and efficacy of the venom over time.

Table 1: Synergistic Effects of Cupiennin 1a on Neurotoxin Activity in Cupiennius salei Venom Data based on findings for Cupiennin-1a, a close homolog of this compound, illustrating the family's functional role.

Venom ComponentFunctionSynergistic Interaction with Cupiennin 1aReported Efficacy Increase
CSTX-1 NeurotoxinPositiveEnhances paralytic activity by up to 65% scispace.combiologists.com
CSTX-9 NeurotoxinPositiveSynergistic effect proven for insecticidal activity biologists.com
CSTX-13 Neurotoxin (Enhancer)PositiveDramatically enhances efficacy scispace.com
K+ ions Small MoleculePositive (with neurotoxins)Increases neurotoxin activity by 20% (Cupiennin 1a not affected by K+) biologists.com

Evolutionary Trajectories of Antimicrobial Peptides in Venomous Animals

The presence of antimicrobial peptides (AMPs) like this compound in spider venom is the result of a fascinating evolutionary journey. AMPs are ancient and fundamental components of the innate immune system found across virtually all life forms, providing a first line of defense against invading pathogens. nih.govfrontiersin.org In many venomous animals, a compelling evolutionary pattern has emerged where these defensive molecules have been co-opted and repurposed for an offensive role in venom. frontiersin.orgoatext.com

This evolutionary process, often termed "neofunctionalization," is typically driven by gene duplication events. frontiersin.org An ancestral gene involved in immunity duplicates, freeing one copy from its original selective pressures. This new gene can then accumulate mutations and evolve a new or modified function. In the context of venom, immune peptides have been "weaponized." mdpi.com The evolution of defensin-like peptides into venom components in monotremes is a classic example of this pathway. frontiersin.org

The evolutionary trajectory of cupiennins likely followed this script. Originally serving a purely immunological role in the spider's ancestors, these peptides were recruited into the venom gland's expression profile. mdpi.com Here, they underwent diversification, retaining their protective antimicrobial function while also developing cytolytic properties that made them effective toxins and synergistic partners for neurotoxins. nih.gov This dual function represents a highly efficient evolutionary strategy, providing both predatory advantage and physiological protection with a single class of molecules. scispace.com The identification of a venom gland-specific defensin-like peptide in C. salei provides strong evidence for the recruitment of immune-related proteins and peptides as a source for new toxins. mdpi.com This adaptability highlights how venom systems are dynamic evolutionary arenas, constantly innovating by repurposing existing molecular scaffolds. lu.se

Ecological Role in Host-Pathogen Interactions within the Spider's Environment

In its natural habitat, the spider Cupiennius salei is constantly exposed to a wide array of microbial pathogens from the environment and its prey. nih.govresearchgate.net The cupiennin peptides, including this compound, play a significant ecological role by mediating the host-pathogen interactions for the spider. researchgate.net Their primary function in this context is as a powerful antimicrobial defense.

Spiders engage in extracorporeal digestion, injecting digestive enzymes into their prey and ingesting the liquefied tissues. researchgate.net This feeding method creates a high risk of infection from bacteria and fungi present on the prey item. The inclusion of potent AMPs like this compound in the venom helps to mitigate this risk. researchgate.net The venom effectively sterilizes the prey upon injection, preventing microbial proliferation that could not only spoil the meal but also pose an infectious threat to the spider itself. biologists.commdpi.com

This compound and its family members exhibit broad-spectrum lytic activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) often in the submicromolar range. researchgate.netnih.gov This potent activity is crucial for neutralizing a wide variety of potential pathogens. The mechanism is generally believed to involve the electrostatic attraction of the highly cationic peptide to the negatively charged bacterial membrane, followed by insertion and disruption, leading to cell lysis. researchgate.netnih.gov This direct, membrane-destroying mode of action is a hallmark of many AMPs and is considered less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways. researchgate.netremedypublications.com

This chemical defense is a key component of the spider's ecological success, allowing it to thrive as a generalist predator on a wide variety of organisms without succumbing to the pathogens they carry. researchgate.net

Table 2: Antimicrobial Activity of the Cupiennin 1 Family Minimal Inhibitory Concentration (MIC) data for this compound and its close homolog Cupiennin-1a against various microorganisms.

PeptideTarget MicroorganismTypeMIC (µM)Reference
This compoundEscherichia coliGram-negative BacteriaSubmicromolar range nih.gov
This compoundBacillus subtilisGram-positive BacteriaSubmicromolar range nih.gov
Cupiennin-1aEscherichia coliGram-negative BacteriaSubmicromolar range nih.gov
Cupiennin-1aStaphylococcus aureusGram-positive Bacteria6.25 frontiersin.org
Cupiennin-1aEnterococcus faecalisGram-positive BacteriaSubmicromolar range frontiersin.org
Cupiennin-1aPseudomonas aeruginosaGram-negative BacteriaSubmicromolar range frontiersin.org
Cupiennin-1aKlebsiella pneumoniae (KPC)Gram-negative Bacteria100 frontiersin.org
Cupiennin-1aCandida parapsilosisFungus50 frontiersin.org

Future Research Perspectives and Academic Translational Potential

Elucidating Detailed Pore Formation and Membrane Permeabilization Dynamics

A primary mechanism of action for Cupiennin-1d is the disruption and permeabilization of cellular membranes. nih.govuniprot.org While its membrane-destroying properties are established, the precise molecular dynamics of this process are not fully understood. Future research should focus on creating a high-resolution model of how this compound monomers and oligomers interact with and compromise lipid bilayers. Studies on the related peptide Cupiennin-1a suggest that these peptides accumulate at the membrane surface and insert into the lipid bilayer, leading to membrane destruction. biologists.com Some evidence from solid-state Nuclear Magnetic Resonance (NMR) spectroscopy points towards a toroidal pore formation model for Cupiennin-1a, where the peptides and lipid head groups together form the pore lining. researchgate.net Further investigation is needed to confirm if this compound follows a similar mechanism or other models like the "barrel-stave" or "carpet" models. mdpi.com

To achieve a detailed understanding of membrane interaction, the application of sophisticated biophysical techniques is essential. While initial studies have utilized methods like circular dichroism to confirm helix formation, future work should employ a more advanced toolkit. nih.gov

Solid-State NMR (ssNMR) Spectroscopy: Building on initial findings for Cupiennin-1a, ssNMR can provide atomic-level details about the peptide's orientation, depth of insertion, and its effect on lipid ordering within the membrane. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: Computational approaches like Hamiltonian replica-exchange molecular dynamics (HREMD) can simulate the conformational changes of this compound in different membrane environments and pH conditions, offering insights into the initial binding events and structural transitions that precede pore formation. acs.orgresearchgate.net

Atomic Force Microscopy (AFM): High-resolution AFM can be used to directly visualize the physical disruption of model lipid bilayers in real-time, capturing the formation of pores or other membrane defects induced by this compound. researchgate.net

Dual Polarisation Interferometry (DPI): This technique can quantify the real-time changes in bilayer order and thickness as the peptide binds, providing critical data on the degree of membrane disruption. researchgate.net

Research QuestionRecommended Technique(s)Potential Insights
Peptide structure in membraneSolid-State NMR, Circular DichroismDetermination of α-helical content, orientation, and conformation when bound to lipids. nih.govresearchgate.net
Mechanism of pore formationssNMR, MD Simulations, AFMDifferentiation between toroidal, barrel-stave, or carpet models of membrane disruption. mdpi.comacs.org
Peptide-lipid interactionsMD Simulations, DPIIdentification of key residues interacting with lipid head groups; effect on lipid packing and order. acs.orgresearchgate.net
Influence of membrane compositionAll listed techniquesUnderstanding the selectivity for prokaryotic vs. eukaryotic membranes based on lipid content (e.g., anionic vs. zwitterionic lipids). nih.gov

Comprehensive Understanding of Synergistic Interactions with Other Venom Toxins

Spider venoms are complex chemical arsenals, and their efficacy often relies on the synergistic interplay between different components. biologists.com Research has shown that cupiennins are not potent toxins on their own but act as enhancers, significantly increasing the insecticidal activity of neurotoxic peptides within the C. salei venom, such as the CSTX family. biologists.comwikipedia.org Cupiennin-1a can increase the activity of certain neurotoxins by up to 65%. biologists.com

Future studies should systematically quantify the synergistic effects between this compound and a comprehensive panel of co-occurring venom components. The proposed mechanism is that the membrane-disrupting activity of this compound facilitates the entry of neurotoxins to their ion channel targets. nih.gov This "enhancer" role is a critical aspect of the venom's ecological function and presents a novel paradigm for developing combination therapies. Understanding these interactions in detail could inspire new strategies where this compound-derived peptides are used as delivery vectors to improve the efficacy of other therapeutic molecules.

Interacting ComponentsObserved EffectPotential Mechanism
Cupiennin-1a and CSTX-1 (Neurotoxin)Up to 65% increase in insecticidal activity. biologists.comCupiennin facilitates neurotoxin access to target ion channels by disrupting cell membranes. nih.gov
Cupiennin-1a and CSTX-9 (Neurotoxin)Significant enhancement of insecticidal activity. biologists.comSimilar to the interaction with CSTX-1. biologists.com
Cupiennin-1a and K+ ionsNo direct synergistic effect on Cupiennin-1a activity. biologists.comThe high K+ content in the venom enhances neurotoxin activity separately by depolarizing cell membranes. biologists.comnih.gov

Design of Novel Peptidomimetics and Engineered Scaffolds for Research Tool Development

While this compound has potent antimicrobial properties, its broad cytolytic activity, including against human red blood cells, limits its direct therapeutic use. nih.gov This challenge, however, opens a promising avenue for peptide engineering and the design of peptidomimetics. nih.gov By systematically modifying the primary structure of this compound, it is possible to create novel molecules with improved selectivity and reduced toxicity.

Initial studies on truncated analogs of this compound have already demonstrated that the hydrophobic N-terminal segment is the primary determinant of its biological activity and structure, while the polar C-terminus modulates its interaction with negatively charged cell surfaces. core.ac.uknih.gov Further research should expand on this by:

Rational Design of Analogs: As demonstrated with Cupiennin-1a, reducing the peptide's size and substituting key amino acid residues can decrease cytotoxicity against mammalian cells while retaining or even enhancing antimicrobial or anticancer activity. nih.gov

Developing Peptidomimetic Scaffolds: Creating non-peptide backbones that spatially orient the key pharmacophoric side chains of this compound could lead to compounds with enhanced stability against proteolysis and improved bioavailability. nih.gov

These engineered molecules would not only be potential therapeutic leads but also valuable research tools for probing the mechanisms of membrane disruption and antimicrobial action.

In-depth Investigation of Unidentified Post-Translational Modifications and Their Functional Impact

Post-translational modifications (PTMs) are crucial for the structure and function of many peptides. frontiersin.org For this compound, C-terminal amidation has been identified, a common modification that neutralizes the negative charge of the C-terminal carboxyl group, often enhancing peptide stability and activity. nih.govresearchgate.net

Exploring the Full Spectrum of Ecological Roles and Applications in Biological Research

The known functions of this compound include potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, insecticidal effects, and general cytolytic action. core.ac.ukuniprot.orgwikipedia.org Ecologically, these activities contribute to prey incapacitation and may also serve to protect the venom glands from microbial infection or begin the process of external digestion. nih.govbiorxiv.org

Furthermore, its potent and broad-spectrum cytolytic activity makes this compound a candidate for various applications in biological research. scielo.br Its ability to permeabilize different types of membranes can be harnessed as a tool in cell biology to study membrane integrity and transport. Its effectiveness against various pathogens also positions it as a lead compound in the search for new antibiotics and antiprotozoal agents, particularly in the context of rising antimicrobial resistance. researchgate.netnih.gov

Q & A

Q. How can researchers ensure reproducibility of this compound’s bioactivity across laboratories?

  • Methodological Answer : Adopt MIAMI guidelines for antimicrobial peptide studies:
  • Detailed peptide storage conditions (lyophilized at −80°C; reconstitution in sterile, apyrogenic water).
  • Inter-lab calibration using reference compounds (e.g., polymyxin B).
  • Open-access sharing of raw data (e.g., depositing in Zenodo or Figshare) .

Tables for Key Parameters

Q. Table 1. Standardized Assay Conditions for this compound Studies

ParameterRecommendationEvidence Source
Peptide Purity≥95% (RP-HPLC/MS)
Bacterial Inoculum1–5 × 10⁵ CFU/mL
Hemolysis AssayFresh erythrocytes, 2% Triton X-100 control
Synergy TestingCheckerboard FIC index ≤0.5

Q. Table 2. Common Pitfalls and Solutions in this compound Research

PitfallSolutionEvidence Source
Serum interference in assaysUse serum-free conditions or low serum %
Batch-to-batch peptide variationCertificate of Analysis (CoA) from vendor
Overinterpretation of MIC dataCombine with time-kill kinetics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.